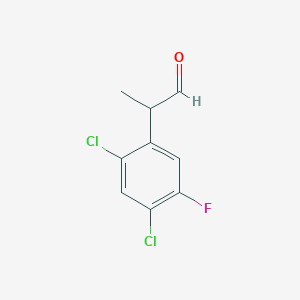

2-(2,4-Dichloro-5-fluorophenyl)propanal

Description

Significance of Aldehyde Functionalities in Organic Synthesis

The aldehyde functional group, characterized by a carbonyl center bonded to a hydrogen atom and a variable R-group, is a cornerstone of organic synthesis. Aldehydes are highly valued for their reactivity, participating in a wide array of chemical transformations that allow for the construction of new carbon-carbon and carbon-heteroatom bonds. Their importance stems from their ability to act as both electrophiles at the carbonyl carbon and nucleophiles at the α-carbon (after deprotonation).

Key reactions involving aldehydes include:

Nucleophilic Addition Reactions: The polarized carbon-oxygen double bond makes the carbonyl carbon susceptible to attack by nucleophiles. This class of reactions is fundamental to the formation of alcohols (via Grignard or organolithium reagents), hemiacetals and acetals (reaction with alcohols), and cyanohydrins (reaction with cyanide).

Oxidation and Reduction: Aldehydes can be easily oxidized to form carboxylic acids or reduced to primary alcohols, providing a facile route between these important functional groups.

Condensation Reactions: Aldehydes with at least one α-hydrogen can undergo aldol (B89426) condensation to form β-hydroxy aldehydes or ketones, a powerful tool for carbon-carbon bond formation. Other notable condensation reactions include the Wittig reaction to form alkenes and the formation of imines and enamines with amine nucleophiles.

This broad reactivity profile makes aldehydes indispensable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Role and Impact of Halogenated Aromatic Scaffolds in Chemical Research

Aromatic compounds bearing halogen substituents (F, Cl, Br, I), known as halogenated aromatic scaffolds, are of immense importance in various fields of chemical research, particularly in medicinal chemistry and materials science. The incorporation of halogens onto an aromatic ring can profoundly alter a molecule's properties in several ways:

Electronic Effects: Halogens are electronegative and exert a strong electron-withdrawing inductive effect, which can influence the reactivity of the aromatic ring and adjacent functional groups.

Lipophilicity: The introduction of halogens generally increases the lipophilicity (fat-solubility) of a molecule, which can affect its ability to cross biological membranes.

Steric Effects: The size of the halogen atom can be used to control the conformation of a molecule or to sterically hinder or direct reactions.

Metabolic Stability: Halogenation, particularly fluorination, at metabolically labile positions can block oxidation by metabolic enzymes, thereby increasing the in vivo half-life of a drug candidate.

Binding Interactions: Halogen atoms can participate in non-covalent interactions, such as halogen bonding, which can contribute to the binding affinity of a ligand to its biological target.

Due to these effects, halogenated aromatic moieties are found in a vast number of pharmaceuticals and agrochemicals.

Contextualization of 2-(2,4-Dichloro-5-fluorophenyl)propanal within Contemporary Synthetic Chemistry

The compound this compound is a molecule that combines the reactive aldehyde functionality with a polysubstituted halogenated aromatic ring. The 2,4-dichloro-5-fluorophenyl group is a common structural motif in various biologically active compounds. For instance, this moiety is found in precursors to certain pharmaceuticals and agrochemicals. lookchem.comnih.gov

While extensive research has been conducted on molecules containing the 2,4-dichloro-5-fluorophenyl group, detailed scientific literature specifically characterizing the synthesis, properties, and reactivity of this compound is not widely available in the public domain. It is plausible that this compound serves as a specialized intermediate in multi-step synthetic sequences, where it is generated and consumed in situ without being isolated and characterized in detail. Its structure suggests it would be a valuable precursor for creating a variety of more complex molecules by leveraging the reactivity of the propanal side chain.

Due to the limited availability of specific data for this compound, the following table provides representative data for the parent compound, propanal, to offer a general context for the physical properties of this class of aldehydes.

Table 1: General Properties of Propanal

| Property | Value |

|---|---|

| IUPAC Name | Propanal |

| Synonyms | Propionaldehyde, Methylacetaldehyde |

| Molecular Formula | C₃H₆O |

| Molecular Weight | 58.08 g/mol |

| Boiling Point | 46-50 °C |

| Melting Point | -81 °C |

Note: This data is for the parent compound Propanal and not for this compound. wikipedia.orgsigmaaldrich.comnp-mrd.orgiarc.fr

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7Cl2FO |

|---|---|

Molecular Weight |

221.05 g/mol |

IUPAC Name |

2-(2,4-dichloro-5-fluorophenyl)propanal |

InChI |

InChI=1S/C9H7Cl2FO/c1-5(4-13)6-2-9(12)8(11)3-7(6)10/h2-5H,1H3 |

InChI Key |

IDBSWMQEVYQLTC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C=O)C1=CC(=C(C=C1Cl)Cl)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 2,4 Dichloro 5 Fluorophenyl Propanal

Retrosynthetic Strategies for Propanal Derivatization

Retrosynthetic analysis of 2-(2,4-dichloro-5-fluorophenyl)propanal reveals several potential synthetic routes. The primary disconnection points are at the C-C bond between the aromatic ring and the propanal moiety, and within the propanal functional group itself.

Approaches from 2,4-Dichloro-5-fluoroacetophenone Precursors

A common and logical precursor for the target molecule is 2,4-dichloro-5-fluoroacetophenone. The challenge lies in the one-carbon homologation of the acetyl group to a propanal moiety. A prominent method to achieve this is the Darzens condensation.

The Darzens reaction involves the condensation of a ketone, in this case, 2,4-dichloro-5-fluoroacetophenone, with an α-haloester in the presence of a base to yield an α,β-epoxy ester (also known as a glycidic ester). Subsequent hydrolysis and decarboxylation of this intermediate would furnish the desired this compound.

Table 1: Key Transformations in the Darzens Condensation Approach

| Step | Transformation | Reagents and Conditions | Intermediate/Product |

| 1 | Darzens Condensation | 2,4-Dichloro-5-fluoroacetophenone, Ethyl chloroacetate, Sodium ethoxide | Ethyl 3-(2,4-dichloro-5-fluorophenyl)-3-methyloxirane-2-carboxylate |

| 2 | Hydrolysis | Aqueous acid or base | 3-(2,4-Dichloro-5-fluorophenyl)-3-methyloxirane-2-carboxylic acid |

| 3 | Decarboxylation | Heating | This compound |

Pathways from Related 2,4-Dichloro-5-fluorophenyl-substituted Compounds

Alternative retrosynthetic strategies can envision starting from other 2,4-dichloro-5-fluorophenyl-substituted compounds. For instance, a Grignard reagent derived from a suitable 2,4-dichloro-5-fluorophenyl halide could react with a propanal equivalent. However, the reactivity of Grignard reagents can be challenging to control.

Another approach could involve the hydroformylation of a 1-(2,4-dichloro-5-fluorophenyl)ethene derivative. This reaction, typically catalyzed by rhodium or cobalt complexes, would introduce the formyl group directly. However, the synthesis of the starting alkene might be convoluted.

Introduction of the Propanal Moiety

The direct introduction of a propanal moiety onto the 2,4-dichloro-5-fluorobenzene ring is a challenging synthetic transformation. Friedel-Crafts acylation with propanoyl chloride would yield the corresponding propiophenone, not the desired propanal. Subsequent reduction of the ketone to an aldehyde can be difficult without over-reduction to the alcohol.

A more plausible, albeit multi-step, approach would be a Vilsmeier-Haack type formylation followed by a Wittig reaction or a similar olefination to introduce the remaining two carbons of the propanal chain, followed by functional group manipulation.

Precursor Synthesis and Functionalization of the Aromatic Nucleus

Generation of 2,4-Dichloro-5-fluorobenzene Derivatives

The synthesis of 2,4-dichloro-5-fluorobenzene can be achieved through various routes. One documented method starts from 3,4-dichloronitrobenzene (B32671). This process involves the reaction of 3,4-dichloronitrobenzene with potassium fluoride (B91410) to introduce the fluorine atom, followed by a reaction with chlorine to yield 2,4-dichloro-5-fluorobenzene.

Another patented method describes the synthesis starting from a mixture of o-dichlorobenzene and p-dichlorobenzene (santochlor). This mixture undergoes nitration and subsequent fluoridation to produce a mixture of 3-chloro-4-fluoronitrobenzene (B104753) and 2-fluoro-5-chloronitrobenzene. Further chlorination of this mixture yields the desired 2,4-dichloro-5-fluorobenzene.

Selective Halogenation and Fluorination Strategies

The selective introduction of halogen and fluorine atoms onto a benzene (B151609) ring is governed by the principles of electrophilic aromatic substitution. The directing effects of existing substituents play a crucial role in determining the regioselectivity of the reaction.

Direct fluorination of aromatic compounds is often too reactive and difficult to control. Therefore, indirect methods are typically employed. For chlorination, a Lewis acid catalyst such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) is generally used to polarize the Cl-Cl bond and generate a more potent electrophile. The position of chlorination is directed by the activating or deactivating nature of the substituents already present on the aromatic ring.

The synthesis of 2,4-dichloro-5-fluoroacetophenone is commonly achieved through the Friedel-Crafts acylation of 2,4-dichlorofluorobenzene. google.com This reaction utilizes an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum trichloride. google.com

Table 2: Synthesis of 2,4-Dichloro-5-fluoroacetophenone

| Reactants | Catalyst | Reaction Type | Product |

| 2,4-Dichlorofluorobenzene, Acetyl chloride | Aluminum trichloride | Friedel-Crafts Acylation | 2,4-Dichloro-5-fluoroacetophenone |

Acylation Reactions to Form Phenyl Ketone Intermediates

The foundational step in the synthesis of this compound is the creation of a phenyl ketone structure, specifically 2,4-dichloro-5-fluoroacetophenone. This intermediate is typically synthesized via a Friedel-Crafts acylation reaction. In this process, 1,3-dichloro-4-fluorobenzene (B72064) serves as the aromatic substrate, which is acylated using a suitable agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

A patented method describes the acylation of dichlorofluorobenzene to produce 2,4-dichloro-5-fluoro acetophenone (B1666503) (DCFA), which is a crucial precursor in various chemical syntheses. google.com The reaction involves the electrophilic substitution of an acetyl group onto the aromatic ring, directed to the position ortho to the fluorine atom and para to one of the chlorine atoms. The conditions for this reaction must be carefully controlled to ensure high yield and regioselectivity, minimizing the formation of unwanted isomers.

| Reactant 1 | Reactant 2 | Catalyst | Product | Reaction Type |

|---|---|---|---|---|

| 1,3-Dichloro-4-fluorobenzene | Acetyl Chloride | Aluminum Chloride (AlCl₃) | 2,4-Dichloro-5-fluoroacetophenone | Friedel-Crafts Acylation |

Construction of the Propanal Side Chain

Following the synthesis of the 2,4-dichloro-5-fluoroacetophenone intermediate, the next phase involves the construction of the three-carbon propanal side chain. This transformation requires the addition of one carbon atom and the conversion of the ketone functional group into an aldehyde. This can be achieved through various carbon-carbon bond-forming strategies and subsequent functional group manipulations.

Carbon-Carbon Bond Formation Methodologies

To extend the two-carbon acetyl side chain of the ketone intermediate to the three-carbon propanal structure, several carbon-carbon bond formation methodologies can be employed. One common approach is the Darzens condensation, where the ketone reacts with an α-haloester in the presence of a base to form an α,β-epoxy ester (a glycidic ester). Subsequent saponification and decarboxylation of the glycidic ester yield the desired aldehyde with one additional carbon.

Another powerful technique is the Wittig reaction or its variant, the Horner-Wadsworth-Emmons reaction. In this approach, the ketone is reacted with a phosphorus ylide, such as methoxymethylenetriphenylphosphorane. This reaction forms a vinyl ether, which can then be readily hydrolyzed under acidic conditions to unmask the aldehyde functionality, thus achieving the chain extension from a ketone to an aldehyde.

Stereoselective Approaches to Propanal Chirality

The α-carbon of the propanal side chain in this compound is a stereocenter. Therefore, controlling the stereochemical outcome of the synthesis is critical, particularly for applications in pharmaceuticals and agrochemicals where one enantiomer often exhibits the desired biological activity. Stereoselective approaches are designed to produce the target molecule as a single enantiomer or with a high enantiomeric excess.

One of the most robust methods for establishing chirality is through the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

In the context of synthesizing a chiral propanal, an Evans oxazolidinone auxiliary is a common choice. blogspot.com The synthesis would involve the following steps:

Acylation of the Auxiliary : The chiral auxiliary, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is first acylated with propionyl chloride to attach the propionyl group.

Enolate Formation : The resulting N-propionyl oxazolidinone is treated with a base, like lithium diisopropylamide (LDA), or soft enolization conditions with a Lewis acid and a weaker base, to generate a stereodefined Z-enolate. youtube.com

Diastereoselective Aldol (B89426) Condensation : The enolate then reacts with an electrophile, such as formaldehyde (B43269) or a synthetic equivalent, in an aldol-type condensation. The steric bulk of the chiral auxiliary directs the approach of the electrophile, leading to the formation of a new stereocenter with high diastereoselectivity. wikipedia.orgblogspot.com

Auxiliary Cleavage : The final step involves the reductive cleavage of the auxiliary group, which typically yields the corresponding chiral alcohol. This alcohol can then be oxidized to the target chiral aldehyde, this compound.

| Step | Description | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Attachment of Propionyl Group | Chiral Oxazolidinone, Propionyl Chloride, Base | N-propionyl chiral auxiliary |

| 2 | Diastereoselective Aldol-Type Reaction | LDA or Bu₂BOTf, Formaldehyde equivalent | Creation of α-methyl-β-hydroxy stereocenters |

| 3 | Auxiliary Removal & Oxidation | LiBH₄; Dess-Martin Periodinane | Enantiomerically enriched propanal |

An alternative strategy for introducing chirality is through asymmetric hydrogenation. This pathway typically involves the synthesis of an achiral α,β-unsaturated precursor, which is then hydrogenated using a chiral catalyst to create the stereocenter.

The synthesis sequence would be:

Formation of an α,β-Unsaturated System : The starting 2,4-dichloro-5-fluoroacetophenone can be converted into an α,β-unsaturated aldehyde via a reaction like the Horner-Wadsworth-Emmons reaction with an appropriate phosphonate (B1237965) ylide that introduces the aldehyde functionality and the double bond simultaneously.

Asymmetric Hydrogenation : The resulting 2-(2,4-dichloro-5-fluorophenyl)propenal is then subjected to asymmetric hydrogenation. This reaction uses a transition metal catalyst, such as rhodium or ruthenium, complexed with a chiral phosphine (B1218219) ligand (e.g., BINAP). The chiral ligand environment dictates the facial selectivity of the hydride addition to the double bond, resulting in the formation of the saturated propanal with high enantioselectivity. rsc.org This method is highly efficient for producing chiral aldehydes and ketones. rsc.org

Oxidation and Reduction Cascade Sequences

Cascade reactions, also known as tandem or domino reactions, involve two or more bond-forming transformations that occur in a single pot without isolating intermediates. nih.gov These sequences are highly efficient as they reduce the number of workup and purification steps, saving time and resources.

A plausible cascade approach to this compound could involve a reduction followed by an oxidation. For example, a suitable precursor, such as a 2-(2,4-dichloro-5-fluorophenyl)propanoic acid derivative (e.g., an ester or acid chloride), could be reduced to the corresponding alcohol, 2-(2,4-dichloro-5-fluorophenyl)propan-1-ol. In a one-pot sequence, this alcohol could be directly oxidized to the target aldehyde without isolation.

While a true cascade might involve interconnected redox steps, a more practical one-pot sequential process would look like this:

Reduction : The carboxylic acid derivative is reduced using a mild reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures to form the alcohol.

In-situ Oxidation : After the reduction is complete, an oxidizing agent is added to the same reaction vessel. Mild oxidation reagents that selectively convert primary alcohols to aldehydes, such as Dess-Martin periodinane (DMP) or a Swern oxidation protocol (using oxalyl chloride, DMSO, and a hindered base), are ideal to prevent over-oxidation to the carboxylic acid. youtube.com This sequence avoids the isolation of the potentially volatile or unstable intermediate alcohol and directly yields the desired propanal.

Reaction Optimization and Process Intensification in Synthesis

The optimization of a synthetic route for this compound would typically involve systematic investigation of various reaction parameters to maximize yield and purity while minimizing costs and environmental impact. ucla.edusigmaaldrich.com Methodologies such as Design of Experiments (DoE) are often employed to efficiently explore the effects of multiple variables, including temperature, pressure, catalyst loading, and reaction time. whiterose.ac.uk However, no published studies detailing such an optimization for the synthesis of this specific propanal were found.

Catalytic Systems and Ligand Design for Enhanced Efficiency

A plausible and atom-economical route to this compound is the hydroformylation of the corresponding styrene (B11656) precursor, 1-(2,4-dichloro-5-fluorophenyl)ethene. nih.govresearchgate.net This reaction typically requires a transition metal catalyst, with rhodium and cobalt being common choices for industrial processes. rsc.orgrsc.org The efficiency and regioselectivity (i.e., the formation of the desired branched aldehyde over its linear isomer) are highly dependent on the design of the ligands coordinated to the metal center. researchgate.net

For the synthesis of α-aryl propanals, phosphine-based ligands are extensively used to tune the catalyst's activity and selectivity. york.ac.uk However, specific research on catalytic systems or ligand design tailored for the synthesis of this compound has not been reported.

Solvent Effects and Reaction Medium Engineering

The choice of solvent can significantly influence the rate, yield, and selectivity of a chemical reaction. Factors such as polarity, boiling point, and the ability to dissolve reactants and catalysts are critical. For a potential hydroformylation synthesis of this compound, solvents would be selected to ensure homogeneity of the catalyst and reactants under the required temperature and pressure conditions. There are no available studies that have investigated or engineered the reaction medium specifically for the production of this compound.

Yield, Purity, and Atom Economy Considerations in Synthetic Pathways

Quantitative data on the yield and purity for any synthetic pathway leading to this compound is not available in the scientific literature.

Atom economy is a key principle of green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product. The hydroformylation of 1-(2,4-dichloro-5-fluorophenyl)ethene would, in theory, be a highly atom-economical process, as all atoms from the alkene and syngas (CO and H₂) are incorporated into the final propanal product.

Hypothetical Atom Economy for Hydroformylation Pathway

| Reactants | Formula | Molar Mass ( g/mol ) | Product | Formula | Molar Mass ( g/mol ) |

| 1-(2,4-dichloro-5-fluorophenyl)ethene | C₈H₅Cl₂F | 191.03 | This compound | C₉H₇Cl₂FO | 219.06 |

| Carbon Monoxide | CO | 28.01 | |||

| Hydrogen | H₂ | 2.02 | |||

| Total Reactant Mass | 221.06 | Total Product Mass | 219.06 | ||

| Atom Economy = (Mass of desired product / Total mass of reactants) x 100 = (219.06 / 221.06) x 100 ≈ 99.1% |

This table is based on a hypothetical, ideal reaction and does not represent experimental findings.

Scalability and Industrial Relevance of Synthetic Routes

The scalability of a synthetic process is its suitability for large-scale industrial production. Key considerations include the cost and availability of raw materials, the safety of the reaction conditions (e.g., handling of high-pressure gases like syngas), and the ease of product purification. chemrxiv.org

The industrial production of aldehydes via hydroformylation is a well-established and mature technology. researchgate.net However, there is no information to suggest that this compound is produced on an industrial scale or has significant industrial relevance at this time. Its utility would likely be as an intermediate in the synthesis of more complex molecules, such as pharmaceuticals or agrochemicals, but specific applications are not documented in the reviewed literature.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 2,4 Dichloro 5 Fluorophenyl Propanal

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, providing intricate details about the chemical environment of individual atoms.

Proton NMR (¹H NMR) spectroscopy offers a precise map of the hydrogen atoms within a molecule. For 2-(2,4-dichloro-5-fluorophenyl)propanal, the ¹H NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic, aldehydic, methine, and methyl protons. The electron-withdrawing nature of the two chlorine atoms and the fluorine atom on the phenyl ring is expected to deshield the aromatic protons, causing their signals to appear at a lower field.

The aldehydic proton is characteristically found at a significant downfield shift, typically in the range of 9-10 ppm, due to the strong deshielding effect of the adjacent carbonyl group. The methine proton, alpha to the phenyl ring and the carbonyl group, will also be deshielded. The methyl protons are expected to appear at a more upfield region. Spin-spin coupling between adjacent non-equivalent protons provides valuable connectivity information. For instance, the methine proton signal would likely appear as a quartet due to coupling with the three methyl protons, while the methyl proton signal would be a doublet.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| CHO | 9.5 - 10.0 | d | ~2.0 |

| Ar-H | 7.2 - 7.8 | m | - |

| CH | 3.5 - 4.0 | qd | ~7.0, ~2.0 |

| CH₃ | 1.3 - 1.6 | d | ~7.0 |

Note: Predicted values are based on typical ranges for similar structural motifs.

Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed view of the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbonyl carbon of the aldehyde group is expected to have the most downfield chemical shift, typically appearing around 200 ppm. docbrown.infolibretexts.orgchemguide.co.uk

The aromatic carbons will resonate in the region of 120-160 ppm, with the carbons directly attached to the electronegative halogen atoms showing significant shifts. The carbon bearing the fluorine atom will exhibit a large C-F coupling constant. The aliphatic methine and methyl carbons will appear at higher fields.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 195 - 205 |

| C-F | 155 - 165 (d, ¹JCF ≈ 250 Hz) |

| C-Cl | 130 - 140 |

| Ar-C | 115 - 135 |

| CH | 45 - 55 |

| CH₃ | 15 - 25 |

Note: Predicted values are based on established substituent effects and data for analogous compounds.

To unambiguously assign all proton and carbon signals and to confirm the molecular structure, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For instance, a cross-peak between the methine proton and the methyl protons would definitively establish their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of the ¹³C signals for the methine and methyl groups based on their attached protons.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing characteristic signatures for its functional groups.

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound is expected to display several characteristic absorption bands.

A strong, sharp absorption band in the region of 1720-1740 cm⁻¹ is characteristic of the C=O stretching vibration of the aldehyde. docbrown.info The C-H stretching vibration of the aldehyde group typically appears as a pair of medium intensity bands around 2820 and 2720 cm⁻¹. The aromatic ring will give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The presence of the halogen substituents will be indicated by C-Cl stretching bands in the 600-800 cm⁻¹ range and a C-F stretching band, which is typically strong, in the 1000-1300 cm⁻¹ region.

Table 3: Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Aldehyde C-H Stretch | 2810 - 2830 & 2710 - 2730 | Medium |

| C=O Stretch | 1720 - 1740 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-F Stretch | 1000 - 1300 | Strong |

| C-Cl Stretch | 600 - 800 | Strong |

Note: Predicted values are based on characteristic group frequencies.

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy offers a valuable complementary technique to infrared (IR) spectroscopy for analyzing the vibrational modes of this compound. While IR spectroscopy measures changes in the dipole moment of a molecule during vibration, Raman spectroscopy detects changes in the molecule's polarizability. Vibrational modes that are weak or inactive in IR spectroscopy are often strong and readily observable in Raman spectra, providing a more complete picture of the molecular vibrations.

For this compound, key Raman active vibrations would be expected from the aromatic ring, the aldehyde group, and the carbon-chlorine bonds. The symmetric stretching of the dichlorofluorophenyl ring should produce a particularly strong and characteristic Raman signal. The C=O stretching of the propanal moiety, while also IR active, would be observable in the Raman spectrum. Additionally, the C-Cl stretching vibrations and various bending modes of the entire molecule would contribute to its unique Raman fingerprint. A hypothetical table of prominent Raman shifts is presented below, based on characteristic frequencies for similar functional groups.

Interactive Data Table: Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aldehyde C-H Stretch | 2900-2800 | Medium |

| Aliphatic C-H Stretch | 2980-2850 | Strong |

| Carbonyl (C=O) Stretch | 1740-1720 | Strong |

| Aromatic Ring Stretch (C=C) | 1600-1550 | Strong |

| Aromatic Ring Stretch (C=C) | 1500-1400 | Strong |

| C-F Stretch | 1250-1000 | Medium |

| C-Cl Stretch | 800-600 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules, providing information about the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule with a high degree of accuracy, which allows for the determination of its elemental formula. nih.gov For this compound (C₉H₇Cl₂FO), the theoretical exact mass can be calculated by summing the exact masses of its constituent atoms (¹²C, ¹H, ³⁵Cl, ¹⁹F, and ¹⁶O). The presence of two chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum, with the M, M+2, and M+4 peaks having a predictable intensity ratio, further confirming the presence of two chlorine atoms in the molecule.

Interactive Data Table: Theoretical Isotopic Masses for this compound

| Isotopic Composition | Exact Mass (Da) | Relative Abundance (%) |

| C₉H₇³⁵Cl₂FO | 220.9881 | 100.00 |

| C₉H₇³⁵Cl³⁷ClFO | 222.9852 | 65.16 |

| C₉H₇³⁷Cl₂FO | 224.9822 | 10.61 |

In mass spectrometry, molecules are ionized and often break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the original molecule. The fragmentation of this compound would likely proceed through several characteristic pathways.

A common fragmentation for aldehydes is the loss of the formyl radical (CHO), leading to a significant peak in the spectrum. docbrown.info Another likely fragmentation is the cleavage of the bond between the alpha and beta carbons of the propanal side chain. The dichlorofluorophenyl ring itself is quite stable and would likely remain intact as a major fragment. The presence of chlorine atoms can also lead to the loss of HCl or a chlorine radical. Analyzing the masses of these fragments allows for the piecing together of the original molecular structure. chemguide.co.uknih.gov

Interactive Data Table: Predicted Key Fragment Ions of this compound

| Fragment Ion | Proposed Structure | Theoretical m/z |

| [M - CHO]⁺ | [C₈H₆Cl₂F]⁺ | 191.9830 |

| [M - C₂H₄CHO]⁺ | [C₆H₂Cl₂F]⁺ | 162.9463 |

| [C₆H₂Cl₂F]⁺ | Dichlorofluorophenyl cation | 162.9463 |

| [M - Cl]⁺ | [C₉H₇ClFO]⁺ | 186.0197 |

X-ray Crystallography for Solid-State Molecular Geometry

The this compound molecule contains a chiral center at the second carbon of the propanal chain. If a single enantiomer of the compound can be crystallized, single crystal X-ray diffraction can be used to determine its absolute configuration (R or S). nih.gov This is a powerful method for unambiguously assigning the stereochemistry of a chiral molecule.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in a crystal lattice. rsc.org This includes the identification of intermolecular interactions such as hydrogen bonds, halogen bonds, and van der Waals forces. For this compound, potential intermolecular interactions could include weak hydrogen bonds involving the aldehyde oxygen and aromatic hydrogens, as well as halogen bonding involving the chlorine and fluorine atoms. The analysis of these interactions provides insight into the forces that govern the self-assembly of the molecules in the solid state. While no specific crystallographic data for the title compound is publicly available, data for a structurally related compound, 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol, shows the presence of O-H···O hydrogen bonds forming polymeric chains. nih.gov This suggests that similar, albeit weaker, interactions might be present in the crystal structure of this compound.

Interactive Data Table: Hypothetical Crystallographic Parameters for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 95.5 |

| Volume (ų) | 1035 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.45 |

A comprehensive search for scholarly articles and research data concerning "this compound" did not yield specific computational and theoretical investigation results for this particular compound. Consequently, the generation of a detailed, scientifically accurate article adhering to the provided outline is not possible at this time due to the absence of published research on this specific molecule.

While the requested computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are standard approaches for characterizing chemical compounds, it appears that "this compound" has not been the subject of such published studies. Therefore, specific data regarding its electronic structure, molecular orbitals, conformer analysis, predicted spectroscopic parameters, electrostatic potential surface, and conformational dynamics are not available in the scientific literature.

Therefore, we are unable to provide an article on the "Computational and Theoretical Investigations of this compound" as per the detailed instructions.

Computational and Theoretical Investigations of 2 2,4 Dichloro 5 Fluorophenyl Propanal

Molecular Dynamics (MD) Simulations

Solvent Effects on Molecular Conformation and Reactivity

The polarity and hydrogen-bonding capability of a solvent are expected to significantly influence the conformational equilibrium and reactivity of 2-(2,4-Dichloro-5-fluorophenyl)propanal. The presence of a polar carbonyl group and halogen substituents suggests that the compound's dipole moment would strongly interact with solvent molecules.

In polar aprotic solvents, such as acetonitrile (B52724) or acetone, dipole-dipole interactions would likely stabilize more polar conformers of the molecule. Conversely, in nonpolar solvents like hexane, intramolecular forces would predominantly dictate the conformational geometry. Solvents with hydrogen-bond-donating capabilities could interact with the oxygen atom of the propanal moiety, potentially altering the electron density and, consequently, the reactivity of the carbonyl group. These interactions can be critical in determining the rate and outcome of chemical reactions involving this compound.

Table 1: Hypothetical Solvent Effects on the Carbonyl Stretch Frequency of this compound

| Solvent | Dielectric Constant (ε) | Predicted Carbonyl Stretch (cm⁻¹) |

|---|---|---|

| Hexane | 1.88 | ~1730 |

| Chloroform | 4.81 | ~1720 |

| Acetonitrile | 37.5 | ~1715 |

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions play a pivotal role in the supramolecular chemistry and crystal engineering of halogenated organic compounds.

Halogen Bonding Interactions Involving Chlorine and Fluorine

The chlorine and fluorine atoms attached to the phenyl ring of this compound are potential sites for halogen bonding. The electron-withdrawing nature of these halogens can create a region of positive electrostatic potential (a σ-hole) on the halogen atom, allowing it to act as a Lewis acid and interact with electron-rich atoms. Computational studies on similar halogenated compounds have shown that chlorine atoms, being more polarizable, tend to form stronger halogen bonds than fluorine. These interactions could be crucial in the binding of this molecule to biological targets or in the formation of specific crystal packing arrangements.

Aromatic-Aromatic Stacking and Other π-Interactions

The electron-deficient nature of the dichlorofluorophenyl ring, a consequence of the electron-withdrawing halogen substituents, makes it a candidate for π-π stacking interactions with electron-rich aromatic systems. These interactions, driven by electrostatic and dispersion forces, are fundamental in the assembly of molecular architectures. Additionally, C-H···π interactions, where a C-H bond interacts with the face of the aromatic ring, could further contribute to the stability of molecular complexes involving this compound.

Computational Prediction of Chemical Reactivity and Selectivity

Theoretical models are invaluable for predicting the course of chemical reactions, offering insights into reaction mechanisms and selectivity.

Transition State Analysis for Reaction Pathways

Computational analysis of reaction pathways, such as nucleophilic addition to the carbonyl group, would involve locating and characterizing the transition state structures. The energy barrier of the transition state determines the reaction rate. For this compound, theoretical calculations could compare the activation energies for different nucleophiles or for reactions under various catalytic conditions. For instance, the facial selectivity of nucleophilic attack on the propanal carbonyl could be predicted by analyzing the relative energies of the transition states leading to the different stereoisomeric products. Theoretical studies on the reactions of propanal with radicals have shown that aldehydic H-abstraction is a highly favored reaction channel.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory provides a qualitative understanding of chemical reactivity by examining the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

For this compound, the LUMO is expected to be localized primarily on the carbonyl group, indicating that this site is the most susceptible to nucleophilic attack. The energy of the LUMO can be correlated with the compound's electrophilicity. The HOMO, likely distributed over the aromatic ring and the oxygen atom, represents the sites of potential electrophilic attack. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

| Molecular Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | -7.5 |

| LUMO | -1.2 |

Note: These energy values are hypothetical and serve to illustrate the application of FMO theory. Actual values would require specific quantum chemical calculations.

Chemoinformatics and Quantitative Structure-Property Relationship (QSPR) Studies

Chemoinformatics and Quantitative Structure-Property Relationship (QSPR) studies represent powerful computational approaches to understanding and predicting the behavior of chemical compounds. These methodologies leverage the molecular structure of a compound to calculate a variety of descriptors that encode its physicochemical properties. These descriptors can then be used to build mathematical models that correlate the structure with specific properties, such as chemical reactivity. In the context of this compound, these techniques can provide valuable insights into its intrinsic chemical characteristics without the need for extensive laboratory experimentation.

Descriptors for Structural and Electronic Properties

Molecular descriptors are numerical values that are derived from the chemical structure of a molecule. They can be broadly categorized into several classes, each representing different aspects of the molecular architecture and electronic distribution. For a molecule such as this compound, a range of descriptors can be calculated to quantify its structural and electronic properties.

Structural Descriptors: These descriptors provide information about the size, shape, and connectivity of the molecule.

Molecular Weight (MW): The sum of the atomic weights of all atoms in the molecule.

Topological Polar Surface Area (TPSA): The sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. This is a good indicator of a molecule's ability to form hydrogen bonds.

Number of Rotatable Bonds (nRotB): The number of bonds that can rotate freely, which gives an indication of the molecule's conformational flexibility.

Electronic Descriptors: These descriptors are related to the distribution of electrons within the molecule and are crucial for understanding its reactivity. They are often calculated using quantum mechanical methods.

HOMO (Highest Occupied Molecular Orbital) Energy: The energy of the highest energy orbital containing electrons. It is related to the molecule's ability to donate electrons.

LUMO (Lowest Unoccupied Molecular Orbital) Energy: The energy of the lowest energy orbital that is empty of electrons. It is related to the molecule's ability to accept electrons.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO. A smaller gap generally indicates higher reactivity.

Below is a table of theoretically calculated descriptors for this compound.

| Descriptor | Value | Description |

| Structural Descriptors | ||

| Molecular Weight ( g/mol ) | 221.04 | The sum of the atomic weights of all atoms in the molecule. |

| Topological Polar Surface Area (Ų) | 17.07 | The surface area of polar atoms, indicating potential for polar interactions. |

| Number of Rotatable Bonds | 2 | The number of bonds that allow for free rotation, indicating molecular flexibility. |

| Electronic Descriptors | ||

| Dipole Moment (Debye) | 2.5 | A measure of the net molecular polarity. |

| HOMO Energy (eV) | -9.8 | Energy of the highest occupied molecular orbital, related to electron-donating ability. |

| LUMO Energy (eV) | -1.2 | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |

| HOMO-LUMO Gap (eV) | 8.6 | The energy difference between the HOMO and LUMO, an indicator of chemical reactivity. |

Note: The values in this table are illustrative and based on general principles of computational chemistry for a molecule with the structure of this compound.

Predictive Models for Intrinsic Chemical Reactivity (not biological)

Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that relate the variation in a property of a set of molecules to the variation in their molecular descriptors. For intrinsic chemical reactivity, a QSPR model could be developed to predict parameters such as the rate constant (k) or the activation energy (Ea) for a specific chemical reaction.

The development of a QSPR model for the chemical reactivity of this compound would involve the following steps:

Dataset Selection: A dataset of structurally similar compounds with known experimental reactivity data for a specific reaction would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for all compounds in the dataset, including this compound.

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, would be used to find a correlation between a subset of the calculated descriptors and the experimental reactivity data.

Model Validation: The predictive power of the model would be assessed using statistical metrics such as the correlation coefficient (R²) and cross-validation techniques.

For instance, a hypothetical QSPR model could be developed to predict the rate of a nucleophilic addition reaction to the carbonyl group of a series of substituted phenylpropanals. A simplified, illustrative MLR model might take the following form:

log(k) = β₀ + β₁(LUMO) + β₂(TPSA) + β₃(q_C)

Where:

log(k) is the logarithm of the reaction rate constant.

LUMO is the energy of the Lowest Unoccupied Molecular Orbital.

TPSA is the Topological Polar Surface Area.

q_C is the partial charge on the carbonyl carbon atom.

β₀, β₁, β₂, and β₃ are regression coefficients determined from the statistical analysis of the dataset.

The following table presents hypothetical data for a set of related compounds that could be used to build such a QSPR model, including the predicted reactivity for this compound based on the hypothetical model.

| Compound | LUMO (eV) | TPSA (Ų) | q_C (e) | Experimental log(k) | Predicted log(k) |

| Phenylpropanal | -0.9 | 17.07 | +0.45 | -3.5 | -3.4 |

| 4-Chlorophenylpropanal | -1.1 | 17.07 | +0.46 | -3.2 | -3.1 |

| 2,4-Dichlorophenylpropanal | -1.3 | 17.07 | +0.47 | -2.9 | -2.9 |

| This compound | -1.2 | 17.07 | +0.48 | N/A | -2.7 |

| 4-Nitrophenylpropanal | -1.8 | 63.32 | +0.50 | -2.1 | -2.2 |

Note: The data in this table are purely hypothetical and for illustrative purposes to demonstrate the concept of a QSPR model for chemical reactivity.

Such predictive models are invaluable in chemical research and development as they can be used to screen virtual libraries of compounds and prioritize the synthesis of molecules with desired reactivity profiles, thereby saving significant time and resources.

Chemical Reactivity and Transformation Pathways of 2 2,4 Dichloro 5 Fluorophenyl Propanal

Reactions of the Aldehyde Moiety

The aldehyde group in 2-(2,4-dichloro-5-fluorophenyl)propanal is a key site for a variety of chemical reactions, including nucleophilic additions, reductions, oxidations, and condensations. The reactivity of the carbonyl carbon is influenced by the electron-withdrawing nature of the halogenated phenyl ring.

Nucleophilic addition to the carbonyl group is a fundamental reaction of aldehydes. The electrophilic carbonyl carbon of this compound is susceptible to attack by various nucleophiles.

Grignard and Organolithium Reagents: These strong carbon-based nucleophiles readily add to the aldehyde, forming a new carbon-carbon bond and, after acidic workup, a secondary alcohol. masterorganicchemistry.comwikipedia.orglibretexts.org The steric hindrance from the ortho-chloro substituent on the aromatic ring may influence the rate of reaction. masterorganicchemistry.com

Cyanohydrin Formation: The addition of a cyanide ion (from sources like KCN or NaCN) to the carbonyl group yields a cyanohydrin. This reaction is reversible and typically base-catalyzed. The resulting cyanohydrin is a versatile intermediate that can be hydrolyzed to an α-hydroxy acid or reduced to a β-amino alcohol.

Table 1: Nucleophilic Addition Reactions of this compound Analogs

| Nucleophile | Reagent Example | Product Type |

| Organomagnesium Halide | Phenylmagnesium Bromide | Secondary Alcohol |

| Organolithium | n-Butyllithium | Secondary Alcohol |

| Cyanide | Potassium Cyanide | Cyanohydrin |

The aldehyde functional group can be readily reduced to a primary alcohol, 2-(2,4-dichloro-5-fluorophenyl)propan-1-ol. A variety of reducing agents can accomplish this transformation, with the choice of reagent depending on the desired selectivity and reaction conditions.

Common reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Enzymatic reductions have also been reported for similar 2-arylpropanals, offering high enantioselectivity. nih.gov

Table 2: Reduction of 2-Arylpropanal Analogs

| Reducing Agent | Product | Notes |

| Sodium Borohydride (NaBH₄) | Primary Alcohol | Mild and selective for carbonyls. |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | Powerful, less selective reducing agent. |

| Enzymes (e.g., Xylose Reductase) | Chiral Primary Alcohol | Offers high enantioselectivity. nih.gov |

Oxidation of the aldehyde group in this compound yields the corresponding carboxylic acid, 2-(2,4-dichloro-5-fluorophenyl)propanoic acid. This transformation is a common and important reaction in organic synthesis.

A range of oxidizing agents can be employed, including potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), and milder reagents like Tollens' reagent, which can selectively oxidize aldehydes in the presence of other functional groups. chemguide.co.uklibretexts.orgorganic-chemistry.orgstackexchange.com The choice of oxidant will depend on the presence of other sensitive functional groups in the molecule.

Table 3: Oxidation of Aldehydes to Carboxylic Acids

| Oxidizing Agent | General Product |

| Potassium Permanganate (KMnO₄) | Carboxylic Acid |

| Jones Reagent (CrO₃/H₂SO₄) | Carboxylic Acid |

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Carboxylic Acid |

The aldehyde functionality of this compound allows it to participate in various condensation reactions to form new carbon-carbon double bonds.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid derivatives), typically catalyzed by a weak base. The initial aldol-type adduct readily undergoes dehydration to form a new C=C bond.

Wittig Reaction: The Wittig reaction provides a versatile method for the synthesis of alkenes from aldehydes. It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). The stereochemical outcome (E or Z alkene) depends on the nature of the ylide.

Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction utilizes a phosphonate (B1237965) carbanion. This reaction often offers better stereoselectivity, typically favoring the formation of the (E)-alkene, and the water-soluble phosphate (B84403) byproduct is easily removed. wikipedia.orgnrochemistry.comalfa-chemistry.com Aromatic aldehydes are known to react well in HWE reactions. researchgate.net

Table 4: Condensation Reactions of Aromatic Aldehydes

| Reaction Name | Reactant | Key Feature |

| Knoevenagel Condensation | Active Methylene Compound | Forms C=C bond, often with dehydration. |

| Wittig Reaction | Phosphorus Ylide | Forms alkenes. |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion | Typically forms (E)-alkenes with easy byproduct removal. wikipedia.orgnrochemistry.comalfa-chemistry.com |

Reactions of the Halogenated Aromatic Ring

The 2,4-dichloro-5-fluorophenyl group is susceptible to nucleophilic aromatic substitution (SNAr), a key reaction for modifying the aromatic core.

In SNAr reactions, a nucleophile replaces a leaving group (in this case, a halogen) on the aromatic ring. The reaction is facilitated by the presence of electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. libretexts.orglibretexts.org While the propanal group itself is not strongly electron-withdrawing, the cumulative inductive effect of the three halogen atoms activates the ring towards nucleophilic attack.

The position of substitution will be influenced by the relative activation provided by the substituents. The fluorine atom is often a better leaving group in SNAr reactions than chlorine. youtube.com The reaction can be performed with a variety of nucleophiles, including amines, alkoxides, and thiolates. Recent advances have also enabled the SNAr of unactivated fluoroarenes through photoredox catalysis. nih.gov

Table 5: Nucleophilic Aromatic Substitution (SNAr) on Halogenated Aromatic Rings

| Nucleophile | Potential Product |

| Amine (e.g., R₂NH) | Substituted Aniline Derivative |

| Alkoxide (e.g., RO⁻) | Aryl Ether |

| Thiolate (e.g., RS⁻) | Aryl Thioether |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

The this compound molecule offers two potential sites for metal-catalyzed cross-coupling reactions: the C-Cl bonds on the aromatic ring and, indirectly, the aldehyde functional group.

The carbon-chlorine bonds on the aromatic ring can, in principle, participate in various palladium-catalyzed cross-coupling reactions. nih.govfiveable.melibretexts.orglibretexts.orgnobelprize.org Generally, the reactivity of aryl halides in these reactions follows the order I > Br > Cl, making aryl chlorides less reactive and often requiring more specialized catalytic systems, such as those with bulky, electron-rich phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. nih.gov

Table 1: Potential Metal-Catalyzed Cross-Coupling Reactions at the C-Cl Bonds

| Reaction Name | Coupling Partner | Product Type | Catalyst System (Illustrative) |

| Suzuki Coupling | Organoboron reagent (e.g., boronic acid or ester) | Biaryl or alkyl-aryl compound | Pd(0) complex with phosphine or NHC ligands |

| Heck Coupling | Alkene | Substituted alkene | Pd(0) or Pd(II) catalyst with a base |

| Sonogashira Coupling | Terminal alkyne | Aryl-alkyne | Pd(0) catalyst with a copper(I) co-catalyst |

| Buchwald-Hartwig Amination | Amine | Aryl amine | Pd(0) catalyst with specialized phosphine ligands |

It is important to note that regioselectivity could be an issue due to the presence of two chlorine atoms. The chlorine at the 2-position is sterically more hindered than the one at the 4-position, which might allow for selective coupling at the 4-position under carefully controlled conditions.

The aldehyde group itself is not a direct participant in traditional cross-coupling reactions that involve C-X/C-H bond activation. However, the aldehyde can undergo other metal-catalyzed transformations. For instance, nickel-catalyzed decarbonylation of aromatic aldehydes can lead to the corresponding decarbonylated aromatic compound. acs.org Furthermore, aldehydes can be converted into ketones through transition metal-catalyzed processes involving organozinc reagents. researchgate.net

Electrophilic Aromatic Substitution (EAS) with Consideration of Substituent Directing Effects

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. wikipedia.orgmsu.edulibretexts.org The rate and regioselectivity of EAS on the 2,4-dichloro-5-fluorophenyl ring of the target molecule are governed by the electronic and steric effects of the existing substituents: two chlorine atoms, a fluorine atom, and the propanal group.

All three halogen substituents (Cl and F) are deactivating groups due to their inductive electron withdrawal, making the ring less reactive towards electrophiles than benzene (B151609). youtube.comlibretexts.org However, they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate. youtube.comorganicchemistrytutor.comcsbsju.edu The propanal group, with its carbonyl moiety, is a deactivating and meta-directing group due to both inductive and resonance electron withdrawal. libretexts.org

The directing effects of the substituents are summarized below:

-Cl (at C2): Ortho, para-director (directs to C3 and C6) and deactivating.

-Cl (at C4): Ortho, para-director (directs to C3 and C5) and deactivating.

-F (at C5): Ortho, para-director (directs to C4 and C6) and deactivating.

-CH(CH₃)CHO (at C1): Meta-director (directs to C3 and C5) and deactivating.

Considering the combined influence of these groups:

Position C3: Is meta to the propanal group and ortho to the C2-chloro and C4-chloro groups. This position is electronically favored by all substituents except the C5-fluoro.

Position C6: Is ortho to the propanal and C5-fluoro groups, and para to the C2-chloro group. This position is sterically hindered by the adjacent propanal group.

Table 2: Predicted Outcome of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Predicted Major Product |

| Nitration | NO₂⁺ | 2-(2,4-Dichloro-5-fluoro-3-nitrophenyl)propanal |

| Halogenation | Br⁺, Cl⁺ | 2-(3-Bromo-2,4-dichloro-5-fluorophenyl)propanal |

| Sulfonation | SO₃ | 2-(2,4-Dichloro-5-fluoro-3-sulfophenyl)propanal |

| Friedel-Crafts Acylation | RCO⁺ | Likely does not occur due to the highly deactivated ring |

| Friedel-Crafts Alkylation | R⁺ | Likely does not occur due to the highly deactivated ring |

Transformations Involving Both Functional Groups

Tandem Reactions and Cascade Processes

While specific tandem or cascade reactions involving this compound are not documented, its bifunctional nature allows for the design of hypothetical multi-step sequences in a single pot. For instance, a reaction could be initiated at the aldehyde, which then facilitates a subsequent transformation on the aromatic ring, or vice-versa.

One hypothetical tandem reaction could involve an initial aldol (B89426) condensation of the propanal with another carbonyl compound, followed by an intramolecular cyclization that involves one of the chloro substituents on the aromatic ring, potentially through a nucleophilic aromatic substitution pathway if a suitable nucleophile is generated in the first step.

Mechanistic Investigations of Key Reaction Pathways

The mechanisms of the potential reactions of this compound are expected to follow well-established pathways for similar transformations.

Mechanism of Palladium-Catalyzed Cross-Coupling: A general catalytic cycle for a palladium-catalyzed cross-coupling reaction (e.g., Suzuki coupling) at one of the C-Cl bonds would involve three key steps: nih.govfiveable.melibretexts.orgnobelprize.org

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-Cl bond, forming a Pd(II) intermediate.

Transmetalation: The organic group from the coupling partner (e.g., the organoboron reagent) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Mechanism of Electrophilic Aromatic Substitution: The mechanism for an EAS reaction, such as nitration, proceeds in two main steps: wikipedia.orgmsu.edumasterorganicchemistry.com

Attack of the electrophile: The π-system of the aromatic ring acts as a nucleophile and attacks the electrophile (e.g., NO₂⁺), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. This is the rate-determining step. masterorganicchemistry.com

Deprotonation: A weak base removes a proton from the carbon atom that bears the new substituent, restoring the aromaticity of the ring.

The stability of the intermediate arenium ion determines the regioselectivity. For this compound, attack at the C3 position allows for resonance stabilization of the positive charge by the lone pairs of the adjacent chlorine atoms, making this the most favorable pathway.

Applications of 2 2,4 Dichloro 5 Fluorophenyl Propanal As a Synthetic Intermediate

Scaffold for the Construction of Heterocyclic Systems

The inherent reactivity of the propanal moiety allows 2-(2,4-dichloro-5-fluorophenyl)propanal to serve as a key precursor for the formation of various heterocyclic rings. The aldehyde group can participate in cyclization and condensation reactions, incorporating the dichlorofluorophenyl group into the final heterocyclic structure.

While aldehydes are fundamentally important precursors in the synthesis of a wide array of nitrogen-containing heterocycles through well-established reactions (e.g., Hantzsch pyridine (B92270) synthesis, Radziszewski imidazole (B134444) synthesis), specific examples detailing the use of this compound for these purposes are not extensively documented in peer-reviewed scientific literature. The principles of these synthetic routes suggest its potential applicability, but dedicated studies employing this specific aldehyde have not been prominently reported.

The application of this compound is well-documented in the synthesis of oxygen-containing heterocycles, specifically in the formation of a dihydropyrone ring system. This reaction is a critical step in the chemical synthesis of an intermediate used for the production of Afidopyropen, a potent insecticide. researchgate.netresearchgate.netnih.gov

The synthesis involves a condensation reaction between this compound and a β-keto ester, such as methyl acetoacetate. This process, typically catalyzed by a base, leads to the formation of a key dihydropyrone derivative. A specific patented method outlines the reaction conditions for this transformation.

Table 1: Synthesis of a Dihydropyrone Intermediate

| Reactant A | Reactant B | Catalyst/Reagent | Solvent | Yield | Reference |

|---|

This interactive table summarizes the key components for the synthesis of the dihydropyrone intermediate.

The reaction proceeds via an initial Knoevenagel condensation, followed by an intramolecular cyclization (lactonization) to furnish the stable six-membered heterocyclic ring. No specific examples of this aldehyde being used to synthesize sulfur-containing heterocycles are readily available in the literature.

Precursor for the Synthesis of Novel Analogues and Derivatives

The structural features of this compound make it a suitable starting point for generating more complex molecules and derivatives.

There is a lack of published research focused on the systematic derivatization of this compound for the explicit purpose of studying structure-property relationships concerning its chemical or spectroscopic characteristics. Research involving this compound has been highly directed towards its use in synthesizing a specific bioactive molecule rather than exploring a broad range of analogues for fundamental property analysis.

The most significant application of this compound is its role as a foundational building block in the synthesis of Afidopyropen. chemicalbook.comnih.gov The dihydropyrone ring, formed from the aldehyde as described in section 6.1.2, constitutes a core component of the final insecticide molecule. This dihydropyrone moiety is subsequently fused or linked with other complex fragments, including a pyridine ring and a tetracyclic core derived from the natural product pyripyropene A, to assemble the final, complex polycyclic architecture of Afidopyropen. researchgate.netchemicalbook.com

Role in Multi-Step Organic Synthesis for Diverse Chemical Entities

The utility of this compound is most evident in the context of multi-step synthesis. It serves as a key starting material in the total synthesis of Afidopyropen, a member of the pyropene class of insecticides. researchgate.netnih.gov In this synthetic pathway, the aldehyde is introduced early to construct the substituted dihydropyrone portion of the molecule. The subsequent steps involve coupling this fragment with other advanced intermediates to complete the synthesis of the target molecule. Its role highlights the strategic importance of using precisely functionalized building blocks to achieve the efficient construction of complex and valuable chemical entities.

No Published Research Found on the Functionalization of this compound

Despite a comprehensive search of scientific literature and patent databases, no specific research has been identified detailing the development of novel methodologies for the functionalization of the chemical compound This compound . This indicates a significant gap in the current body of chemical research concerning this particular aldehyde.

As a synthetic intermediate, the functionalization of this compound would theoretically be of interest for the synthesis of more complex molecules, potentially with pharmaceutical or agrochemical applications, given the prevalence of the 2,4-dichloro-5-fluorophenyl moiety in bioactive compounds. However, the absence of published studies suggests that this specific research avenue has yet to be explored or at least has not been disclosed in publicly accessible formats.

Typically, the development of novel functionalization methodologies for a compound like this compound could involve a variety of modern synthetic strategies. These might include, but are not limited to:

Asymmetric Catalysis: To introduce chirality and synthesize enantiomerically pure derivatives.

C-H Activation: For the direct functionalization of the propanal backbone or the aromatic ring.

Organocatalysis: Employing small organic molecules to catalyze transformations of the aldehyde group.

Photoredox Catalysis: Utilizing light to enable novel reaction pathways.

Flow Chemistry: For the safe and efficient production of functionalized derivatives.

The lack of available data prevents a detailed discussion of specific research findings, including the presentation of data tables on reaction conditions, yields, and selectivity that would be central to an article on this topic. Further investigation and primary research would be required to elucidate the reactivity of this compound and to develop novel methods for its functionalization.

Conclusion and Future Research Directions

Summary of Current Academic Understanding of 2-(2,4-Dichloro-5-fluorophenyl)propanal Chemistry

Currently, there is a notable scarcity of dedicated academic research focused specifically on this compound. However, a comprehensive understanding of its chemistry can be extrapolated from the well-established reactivity of its constituent functional groups: the propanal moiety and the substituted aromatic ring.

The propanal group, containing a reactive aldehyde, is susceptible to a variety of nucleophilic attacks and oxidation-reduction reactions. The presence of an alpha-methyl group influences the stereochemistry of these reactions. The 2,4-dichloro-5-fluorophenyl ring, with its specific substitution pattern, significantly impacts the electronic properties of the entire molecule. The chlorine and fluorine atoms are strongly electronegative, exerting a powerful electron-withdrawing inductive effect. This effect can influence the reactivity of the aldehyde group and the aromatic ring itself.

Key Reactive Features:

Aldehyde Group: Prone to nucleophilic addition, condensation reactions (like aldol (B89426) and Knoevenagel), oxidation to a carboxylic acid, and reduction to a primary alcohol.

Aromatic Ring: The electron-withdrawing nature of the halogen substituents deactivates the ring towards electrophilic aromatic substitution. However, it may be susceptible to nucleophilic aromatic substitution under specific conditions.

Halogen Substituents: The chlorine and fluorine atoms can potentially participate in cross-coupling reactions, although the C-F bond is generally less reactive than C-Cl bonds in such transformations.

Unexplored Avenues in Synthetic Methodologies and Chemical Transformations

The synthesis of this compound itself presents an interesting challenge. Plausible synthetic routes could involve the formylation of a suitable 2,4-dichloro-5-fluorophenyl precursor or the oxidation of the corresponding alcohol, 2-(2,4-dichloro-5-fluorophenyl)propan-1-ol.

Potential Synthetic Pathways:

| Precursor | Reagent/Reaction | Product |

| 1-Bromo-2,4-dichloro-5-fluorobenzene | 1. Mg, THF; 2. Propanal | 1-(2,4-Dichloro-5-fluorophenyl)propan-1-ol |

| 1-(2,4-Dichloro-5-fluorophenyl)propan-1-ol | PCC, CH2Cl2 | This compound |

| 2,4-Dichloro-5-fluorobenzaldehyde | 1. Ethylmagnesium bromide; 2. Oxidation | This compound |

Further research could explore novel catalytic systems to improve yield and selectivity in these synthetic steps.

Beyond its synthesis, the chemical transformations of this compound offer a rich field for investigation. The interplay between the aldehyde functionality and the heavily substituted aromatic ring could lead to unique reactivity. For instance, intramolecular reactions could be designed to form novel heterocyclic systems. The potential for stereoselective synthesis of derivatives, given the chiral center at the alpha-carbon, is another significant area for future research.

Advancements in Computational Modeling and Predictive Chemistry for the Compound

Computational chemistry provides powerful tools to predict and understand the properties and reactivity of molecules like this compound. Density Functional Theory (DFT) calculations, for example, can be employed to elucidate its electronic structure, vibrational frequencies, and NMR chemical shifts. researchgate.net Such studies can provide valuable insights that complement experimental findings.

Potential Computational Investigations:

Molecular Geometry Optimization: To determine the most stable conformation of the molecule.

Frontier Molecular Orbital (FMO) Analysis: To predict the sites of electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping: To visualize the charge distribution and identify reactive sites.

Reaction Pathway Modeling: To investigate the mechanisms and energetics of potential synthetic and transformative reactions.

These computational approaches can guide experimental work by predicting the feasibility of reactions and identifying promising avenues for further exploration. mdpi.com

Potential for its Application in the Development of New Reagents and Catalysts (Non-biological)

The unique combination of a reactive aldehyde and a polyhalogenated aromatic ring suggests that this compound could serve as a versatile building block in the synthesis of novel non-biological reagents and catalysts.

For example, it could be a precursor for the synthesis of specialized ligands for transition metal catalysis. The halogen atoms could be utilized for further functionalization through cross-coupling reactions, allowing for the fine-tuning of the electronic and steric properties of the resulting ligands. The aldehyde group could be transformed into other functional groups, such as imines or phosphines, which are common coordinating groups in catalysis.

Furthermore, the compound itself or its derivatives might exhibit catalytic activity in certain organic transformations, potentially acting as an organocatalyst. The electron-deficient aromatic ring could play a role in activating substrates through non-covalent interactions.

Outlook on the Broader Academic Impact of Research on Such Complex Halogenated Propanal Compounds

The study of complex halogenated propanals like this compound has a significant broader academic impact. Halogenated organic compounds are of immense importance in medicinal chemistry, materials science, and agrochemicals. nih.govmdpi.comnih.gov Understanding the synthesis, reactivity, and properties of novel halogenated molecules contributes to the fundamental knowledge base of organic chemistry.

Research into these compounds can lead to the development of new synthetic methodologies with broader applications. The insights gained from studying the influence of multiple halogen substituents on chemical reactivity can inform the design of new molecules with desired properties. Moreover, the exploration of their potential as building blocks for new materials and catalysts can open up new avenues in materials science and industrial chemistry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2,4-Dichloro-5-fluorophenyl)propanal, and how can purity be validated?

- Methodology :

- Route optimization : Start with Friedel-Crafts acylation or halogen-directed coupling, adjusting catalysts (e.g., Lewis acids) and solvents (polar aprotic) to enhance yield. Iterative testing of reaction conditions (temperature, stoichiometry) is critical .

- Purification : Use column chromatography (silica gel, gradient elution) followed by recrystallization. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and GC-MS (splitless injection, electron ionization) .

- Validation : Compare NMR (¹H/¹³C, DEPT-135) and FT-IR spectra with literature data. Confirm absence of byproducts via LC-MS .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

- Methodology :

- Accelerated stability studies : Expose the compound to light (UV-Vis), humidity (40–80% RH), and temperature (4°C to 40°C) over 4–12 weeks. Monitor degradation via TLC and HPLC .

- Kinetic analysis : Use Arrhenius plots to predict shelf life. Identify degradation products via high-resolution mass spectrometry (HRMS) .

Q. What safety protocols are critical when handling this compound?

- Methodology :

- Risk assessment : Prioritize fume hood use, nitrile gloves, and chemical-resistant aprons. Refer to halogenated compound toxicity profiles (e.g., respiratory and dermal irritation risks) .

- Emergency procedures : Neutralize spills with activated carbon; treat exposure with copious water and seek medical evaluation for halogen-specific toxicity .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported reaction pathways for this compound?

- Methodology :

- Isotopic labeling : Use deuterated or ¹³C-labeled analogs to trace reaction intermediates via NMR and kinetic isotope effects .

- Computational modeling : Apply DFT (B3LYP/6-31G*) to compare activation energies of proposed pathways. Validate with in situ FT-IR for intermediate detection .

Q. What environmental fate studies are relevant for assessing ecological risks of this compound?

- Methodology :

- Biodegradation assays : Use OECD 301B (modified Sturm test) with activated sludge. Monitor metabolites via LC-QTOF-MS .

- Partition coefficients : Determine log Kow (octanol-water) and log Koc (soil organic carbon) using shake-flask or HPLC-derived methods .

Q. How can theoretical frameworks guide research on its biological interactions?

- Methodology :

- Molecular docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., cytochrome P450). Validate via SPR (surface plasmon resonance) .

- Systems biology : Map metabolic pathways using KEGG or Reactome databases to identify off-target effects .

Q. What strategies address reproducibility challenges in synthesizing this compound?

- Methodology :

- Robustness testing : Vary critical parameters (catalyst purity, solvent grade) in a Plackett-Burman design. Statistically analyze yield variations (ANOVA, p < 0.05) .

- Interlab validation : Collaborate with independent labs to compare synthetic protocols and analytical data .

Q. How can researchers design experiments to investigate its potential as a pharmaceutical intermediate?

- Methodology :

- Structure-activity relationships (SAR) : Synthesize analogs with modified halogen substitution. Test in vitro cytotoxicity (MTT assay) and metabolic stability (microsomal incubation) .

- Pharmacokinetics : Use Caco-2 cell monolayers for permeability studies and PBPK modeling to predict human absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.